molecular formula C25H27N3O4.HCl B1191915 CKD 602

CKD 602

カタログ番号 B1191915
分子量: 531.49
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Topoisomerase I inhibitor. Forms stable DNA-topoisomerase complexes during DNA replication and induces cell cycle arrest in the G2/M phase. Inhibits growth of a range of cancer cell lines in vitro, as well as of ovarian and leukemia tumors in vivo.

科学的研究の応用

  • Pharmacokinetics and Efficacy in Cancer Treatment : CKD 602 is a camptothecin analogue used in cancer treatment. Studies have shown that its STEALTH liposomal formulation (S-CKD602) enhances pharmacokinetics, increases tumor delivery, and improves the therapeutic index compared to non-liposomal CKD-602. This formulation results in prolonged drug circulation and better antitumor effects at significantly lower doses (Zamboni et al., 2007).

  • Preclinical Efficacy : Preclinical studies have demonstrated CKD 602's broad antitumor activity against various human tumor cell lines, with results comparable or superior to other anticancer drugs like camptothecin and topotecan (Lee et al., 2000).

  • In Vitro Pharmacodynamics : CKD 602 exhibits potent topoisomerase inhibitory activity and shows immediate and delayed cytotoxicity in cancer cell lines, indicating its effectiveness in inhibiting tumor growth. This effect is not due to slow drug accumulation but rather to prolonged exposure and intracellular drug accumulation (Park et al., 2002).

  • Apoptotic Effects on Cancer Cell Lines : CKD-602 has been shown to induce apoptosis in oral squamous cell carcinoma cell lines, highlighting its potential effectiveness in treating this type of cancer (Ok et al., 2009).

  • Pharmacokinetic Variability : A study on the pharmacokinetics of pegylated liposomal CKD-602 in patients with advanced malignancies found significant variability related to factors like age, body composition, and prior therapy. This suggests the need for personalized dosing strategies in cancer treatment (Zamboni et al., 2009).

  • Anticancer Effects in Oral Squamous Cell Carcinoma : CKD-602 has shown efficacy in inducing G2/M phase arrest in oral squamous cell carcinoma cell lines, further supporting its role as a potential therapeutic agent in oral cancer (Kim et al., 2014).

  • Tumor Xenograft Models : The therapeutic index of STEALTH liposomal CKD-602 is higher than that of free CKD-602 and other topoisomerase I inhibitors in various human tumor xenograft models, highlighting its improved efficacy and safety profile (Yu et al., 2007).

特性

製品名

CKD 602

分子式

C25H27N3O4.HCl

分子量

531.49

同義語

Alternative Names: Belotecan, Camtobell®

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。